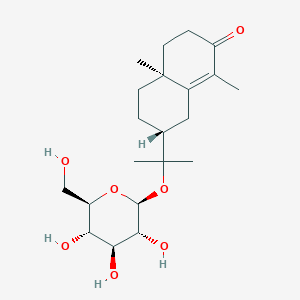

Nelumnucifoside B

Description

Nelumnucifoside B (compound 103) is a novel coumaran-type glycoside isolated from Nelumbo nucifera Gaertn. (lotus), a perennial aquatic plant widely distributed in East Asia and traditionally used for its medicinal properties, including anti-inflammatory, antimicrobial, and hemostatic effects . The compound was identified alongside nelumnucifoside A (a novel sesquiterpenoid glycoside), eight alkaloids, and 11 flavonoids during phytochemical profiling of lotus extracts . Structurally, this compound belongs to the coumaran family, characterized by a benzopyran backbone with glycosidic substitutions. While its precise biological activities remain under investigation, it is hypothesized to contribute to the plant’s antioxidant and enzyme-inhibitory properties, which are shared with other lotus-derived compounds like quercetin glycosides and β-sitosterol glucoside .

Properties

Molecular Formula |

C21H34O7 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(4aS,7R)-1,4a-dimethyl-7-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C21H34O7/c1-11-13-9-12(5-7-21(13,4)8-6-14(11)23)20(2,3)28-19-18(26)17(25)16(24)15(10-22)27-19/h12,15-19,22,24-26H,5-10H2,1-4H3/t12-,15-,16-,17+,18-,19+,21+/m1/s1 |

InChI Key |

XHAUOHBDNZKIEL-NTUCQIPKSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Nelumnucifoside B from Nelumbo nucifera involves a series of chromatographic techniques. The leaves of the plant are typically subjected to extraction using solvents such as methanol or ethanol . The extract is then fractionated using column chromatography, and further purification is achieved through high-performance liquid chromatography (HPLC) . The structure of this compound is confirmed using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

advancements in biotechnological methods and large-scale extraction techniques may pave the way for its industrial production in the future .

Chemical Reactions Analysis

Types of Reactions

Nelumnucifoside B can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Nelumnucifoside B has shown potential in various scientific research applications:

Chemistry: It serves as a model compound for studying sesquiterpene biosynthesis and chemical transformations.

Mechanism of Action

Nelumnucifoside B exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . By inhibiting this enzyme, this compound reduces the absorption of fats, thereby contributing to its anti-obesity effects . Additionally, it inhibits adipocyte differentiation, which further supports its role in weight management .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Nelumnucifoside B shares structural and functional similarities with several bioactive compounds isolated from Nelumbo nucifera and other medicinal plants. Below is a comparative analysis based on available

Structural Analogues

Key Observations :

- This compound is unique among lotus-derived compounds due to its coumaran glycoside structure, whereas syringaresinol and cidafuranocoumarin B belong to lignans and furanocoumarins, respectively .

Functional Analogues

Key Observations :

- This compound’s glycosylation may enhance solubility and bioavailability compared to non-glycosylated analogues like clausemarin A .

- While quercetin-3-O-glucuronide exhibits well-documented antioxidant effects, this compound’s coumaran core may confer unique interactions with enzymes like lipoxygenase or cyclooxygenase, though this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.